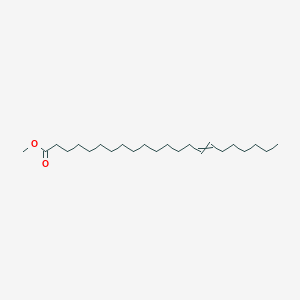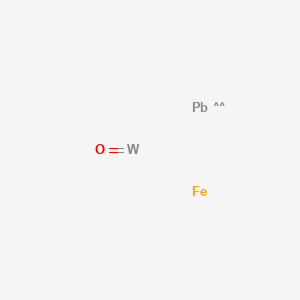
CID 71379409
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71379409” is a chemical entity that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71379409 involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Reactants: Large quantities of reactants are used to initiate the chemical reactions.
Optimized Conditions: The reaction conditions are optimized for maximum yield and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 71379409 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the chemical structure of the compound.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Various catalysts are used to facilitate the reactions, including metal catalysts and enzyme catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and analogs of this compound, each with unique properties and applications.
Scientific Research Applications
CID 71379409 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: this compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 71379409 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: this compound binds to specific proteins or enzymes, altering their activity.
Modulating Pathways: The compound modulates various biochemical pathways, leading to changes in cellular processes.
Cellular Effects: These interactions result in specific cellular effects, which can be harnessed for therapeutic or industrial applications.
Comparison with Similar Compounds
Similar Compounds
CID 71379409 can be compared with other similar compounds, such as:
CID 71298057: This compound shares structural similarities with this compound and has similar chemical properties.
CID 446541: Another compound with comparable chemical structure and applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications. Compared to similar compounds, this compound may offer advantages in terms of reactivity, stability, and efficacy in various applications.
Properties
CAS No. |
64615-80-1 |
|---|---|
Molecular Formula |
FeOPbW |
Molecular Weight |
463 g/mol |
InChI |
InChI=1S/Fe.O.Pb.W |
InChI Key |
CPAJXAVIDGZQKL-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Fe].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


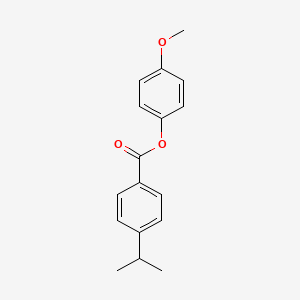
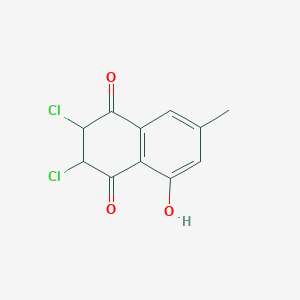
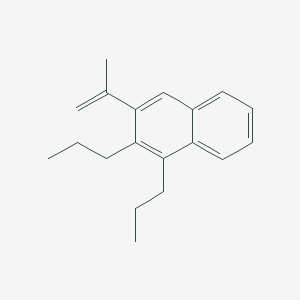

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

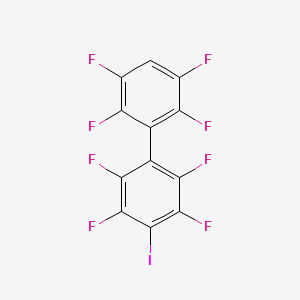
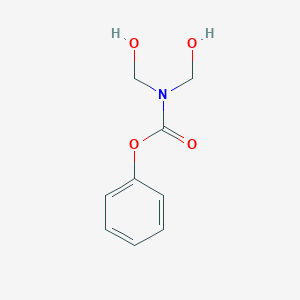

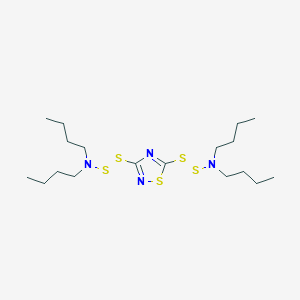
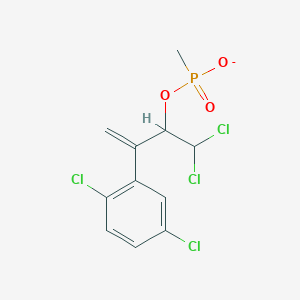
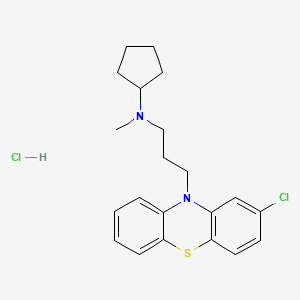
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
